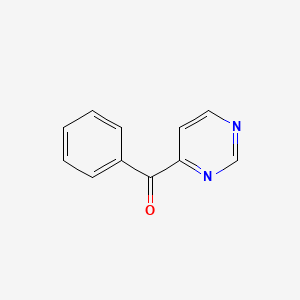

Phenyl(pyrimidin-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

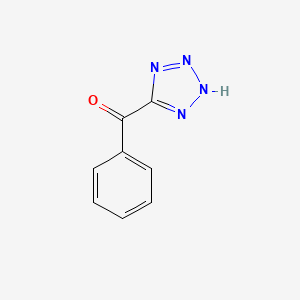

Phenyl(pyrimidin-4-yl)methanone belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group . The pyrimidine moiety has been considered as a privileged structure in medicinal chemistry and the compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .

Synthesis Analysis

The synthesis of Phenyl(pyrimidin-4-yl)methanone involves the preparation of a representative library of 2-(pyridin-2-yl)pyrimidine derivatives starting from the readily available nicotinic acid and 1H-pyrazole-4-carboxylic acid .Molecular Structure Analysis

The molecular structure of Phenyl(pyrimidin-4-yl)methanone is characterized by a pyrimidine ring attached to a phenyl group . The phenylmethanone ring is almost perpendicular to the pyrimidine ring mean plane .Aplicaciones Científicas De Investigación

Protein Kinase Inhibition

Specific Scientific Field

The specific scientific field for this application is Biochemistry , specifically the study of protein kinases .

Comprehensive Summary of the Application

Phenyl(pyrimidin-4-yl)methanone and its derivatives have been identified as potential inhibitors of protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process that is crucial for cellular regulation.

Methods of Application or Experimental Procedures

The compound was prepared from the corresponding ketone precursor . After preparing (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone, derivatives were synthesized and evaluated toward a panel of protein kinases .

Results or Outcomes

The results demonstrated that the planar pyrido[3,4-g]quinazoline tricyclic system was mandatory to maintain the protein kinase inhibitory potency in this series . This suggests that the shape and structure of the molecule play a significant role in its ability to inhibit protein kinases.

Antiviral Activity

Specific Scientific Field

The specific scientific field for this application is Pharmacology , specifically the study of antiviral agents .

Comprehensive Summary of the Application

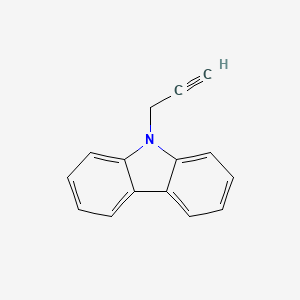

Indole derivatives, which include Phenyl(pyrimidin-4-yl)methanone, have been found to possess various biological activities, including antiviral activity .

Methods of Application or Experimental Procedures

The compound is synthesized and then tested against a variety of viruses. The exact procedure can vary depending on the specific virus being targeted .

Results or Outcomes

While the exact results can vary, indole derivatives have generally been found to have significant antiviral activity .

Mechanochromic Luminescent Materials

Specific Scientific Field

The specific scientific field for this application is Materials Science , specifically the study of mechanochromic luminescent materials .

Comprehensive Summary of the Application

Phenyl(pyrimidin-4-yl)methanone and its derivatives have been used in the synthesis of mechanochromic luminescent materials . These materials change their luminescence properties in response to mechanical stimuli, making them useful for applications such as mechanosensors and data recording .

Methods of Application or Experimental Procedures

The compound is synthesized and then used to create a new luminogen. This luminogen is then characterized and its crystal structure and photophysical properties are investigated .

Results or Outcomes

The results showed that the compound exhibits apparent aggregation-induced emission, and polymorphism and mechanochromism properties . This suggests that it could be useful for the development of new mechanochromic luminescent materials .

Safety And Hazards

Propiedades

IUPAC Name |

phenyl(pyrimidin-4-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-11(9-4-2-1-3-5-9)10-6-7-12-8-13-10/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPPUSSPWUGUEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50218214 |

Source

|

| Record name | Methanone, phenyl-4-pyrimidinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl(pyrimidin-4-yl)methanone | |

CAS RN |

68027-80-5 |

Source

|

| Record name | Methanone, phenyl-4-pyrimidinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068027805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, phenyl-4-pyrimidinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone](/img/structure/B1267113.png)

![Benzoic acid, 4-[(1-methylethyl)amino]-](/img/structure/B1267123.png)

![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1267138.png)